molecular formula C17H22ClNO B1683203 (+)-Tomoxetine hydrochloride CAS No. 82857-39-4

(+)-Tomoxetine hydrochloride

货号: B1683203
CAS 编号: 82857-39-4
分子量: 291.8 g/mol
InChI 键: LUCXVPAZUDVVBT-LMOVPXPDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Historical Context and Stereoisomeric Significance in Pharmaceutical Science

Tomoxetine (B1242691), a phenoxypropylamine derivative, was initially investigated for its potential as an antidepressant. researchgate.netphenomenex.com It functions as a potent and selective norepinephrine (B1679862) reuptake inhibitor, with research indicating its high affinity for the human norepinephrine transporter (NET). tocris.com

The significance of stereoisomerism is paramount in the context of tomoxetine's pharmacological activity. Tomoxetine possesses a chiral center, leading to the existence of two enantiomers: (R)-(-)-tomoxetine and (S)-(+)-tomoxetine. researchgate.netnih.gov Early research demonstrated that the inhibitory activity on norepinephrine uptake resides primarily in the (R)-(-)-enantiomer. researchgate.net In fact, the (R)-isomer is approximately nine times more potent as a norepinephrine reuptake inhibitor than the (S)-isomer. nih.gov This stereoselectivity is a crucial aspect of its drug action, as the desired therapeutic effects are predominantly attributed to one enantiomer. researchgate.netresearchgate.net

The development of atomoxetine (B1665822), the marketed form of (R)-(-)-tomoxetine hydrochloride, underscores the importance of isolating the pharmacologically active enantiomer. phenomenex.comnih.gov The recognition that one enantiomer is significantly more active than the other has driven the development of stereoselective synthesis methods to produce the desired (R)-isomer in high enantiomeric purity. acs.orgnih.gov

Overview of Research Trajectories for Tomoxetine Hydrochloride and Its Enantiomers

Research concerning tomoxetine hydrochloride and its enantiomers has followed several key trajectories, primarily focusing on stereoselective synthesis and the elucidation of its pharmacological profile.

Stereoselective Synthesis: A major focus of research has been the development of efficient and highly enantioselective methods to synthesize both optical isomers of tomoxetine. acs.org Various strategies have been explored, including:

Asymmetric Reduction: Methods utilizing chiral reducing agents, such as diisopinocampheylchloroborane, have been developed to produce chiral halo alcohols as key intermediates for synthesizing tomoxetine enantiomers with high enantiomeric purity. acs.org

Chemoenzymatic Synthesis: Researchers have successfully employed enzymatic methods to obtain optically pure starting materials, such as (S)-ethyl-3-hydroxy-3-phenyl propionate, for the synthesis of (R)-Tomoxetine. researchgate.net

Resolution of Racemates: Classical resolution methods, although sometimes considered less desirable than asymmetric synthesis, have also been employed to separate the enantiomers. researchgate.netdrugfuture.com

Pharmacological and Mechanistic Studies: Research has delved into the specific actions of each enantiomer. Studies have confirmed that (R)-tomoxetine is a potent and selective inhibitor of the norepinephrine transporter. tocris.comnih.gov This selective action is believed to increase the availability of norepinephrine in the central nervous system, particularly in the prefrontal cortex. nih.govmedscape.org Further research has also indicated that atomoxetine can increase extracellular levels of dopamine (B1211576) in the prefrontal cortex. nih.govmedscape.org More recent studies have suggested that atomoxetine may also bind to the serotonin (B10506) transporter and act as an N-methyl-D-aspartate (NMDA) receptor antagonist, indicating a more complex pharmacological profile than initially understood. nih.govspringermedizin.de

The table below summarizes key research findings related to the enantiomers of tomoxetine.

EnantiomerCommon DesignationPrimary Pharmacological Activity
(R)-(-)-TomoxetineAtomoxetinePotent and selective norepinephrine reuptake inhibitor. tocris.comnih.gov
(S)-(+)-Tomoxetine(+)-TomoxetineSignificantly less potent as a norepinephrine reuptake inhibitor. researchgate.netnih.gov

属性

IUPAC Name

(3S)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO.ClH/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H/t17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCXVPAZUDVVBT-LMOVPXPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1O[C@@H](CCNC)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70232033
Record name (+)-Tomoxetine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70232033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82857-39-4
Record name (+)-Tomoxetine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082857394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Tomoxetine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70232033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ATOMOXETINE HYDROCHLORIDE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EHM88LDX7Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Enantioselective Synthetic Methodologies and Stereochemical Control of Tomoxetine Hydrochlorides

Chemoenzymatic Approaches for Chiral Tomoxetine (B1242691) Precursors and Enantiomers

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the efficiency of chemical reactions, has proven to be a powerful tool for producing chiral precursors of tomoxetine. researchgate.netnih.gov These methods often involve the enzymatic resolution of racemic mixtures or the asymmetric synthesis of key chiral intermediates.

One notable chemoenzymatic approach involves the synthesis of optically pure (R)-Tomoxetine from (S)-ethyl-3-hydroxy-3-phenyl propionate, which is obtained through enzymatic methods. researchgate.net Another strategy utilizes lipase-catalyzed resolution of 3-aryl-3-hydroxypropanenitriles to produce enantiomers of tomoxetine. acs.org Enzymes, such as hydroxynitrile lyase (HNL), have also been employed for the enantioselective cyanohydrin formation, creating versatile chiral synthons that can be converted to (+)-Tomoxetine. researchgate.netumich.edu

A key intermediate in several syntheses is (R)-ethyl 3-hydroxy-3-phenylpropionate, which can be produced with high yield and enantiomeric excess by the asymmetric reduction of ethyl benzoylacetate using the microorganism Candida tropicalis. worldscientific.com This biocatalytic step provides a crucial chiral building block for the synthesis of (R)-Tomoxetine. worldscientific.com Similarly, the enzymatic resolution of racemic 1-phenyl-3-buten-1-ol (B1198909) yields the (S)-enantiomer in high optical purity, which serves as a convenient precursor for synthesizing (R)-tomoxetine. nih.gov

The following table summarizes a chemoenzymatic approach for a key tomoxetine precursor:

PrecursorBiocatalystSubstrateYieldEnantiomeric Excess (ee)
(R)-ethyl 3-hydroxy-3-phenylpropionateCandida tropicalis ZJUTSS 4.1.2Ethyl benzoylacetate100%100%

Asymmetric Synthesis Strategies for (+)-Tomoxetine and Its Antipode

Asymmetric synthesis aims to directly produce a single enantiomer, avoiding the need for resolving a racemic mixture. Several strategies have been developed for the enantioselective synthesis of (+)-Tomoxetine.

One prominent method involves the use of chiral reducing agents. Diisopinocampheylchloroborane has been demonstrated as an excellent reagent for the synthesis of halo alcohols with high enantiomeric purity, which are key intermediates for both enantiomers of tomoxetine. acs.org Another approach utilizes the selective reduction of 2,3-epoxycinnamyl alcohol with Red-Al to establish the desired stereochemistry. acs.org

Catalytic asymmetric hydrogenation is another powerful technique. Iridium complexes with tridentate chiral spiro aminophosphine (B1255530) ligands have been shown to be highly efficient for the asymmetric hydrogenation of ketones, a reaction type applicable to tomoxetine synthesis. researchgate.net The Mitsunobu reaction is also a key transformation in several synthetic routes, allowing for the coupling of chiral alcohol precursors with the appropriate phenol (B47542) to form the ether linkage found in tomoxetine. nih.govumich.edu For instance, (S)-3-(methylamino)-1-phenylpropan-1-ol can serve as a common intermediate for the synthesis of (R)-tomoxetine via a Mitsunobu inversion. umich.edu

Development and Optimization of Industrial-Scale Enantiopure Tomoxetine Synthesis

The transition from laboratory-scale synthesis to industrial production presents unique challenges, including cost-effectiveness, safety, and scalability. google.com For (+)-Tomoxetine hydrochloride, significant effort has been dedicated to developing and optimizing processes suitable for large-scale manufacturing.

One common industrial strategy involves the resolution of racemic tomoxetine using a chiral resolving agent, such as (S)-(+)-mandelic acid. google.comgoogle.com This process forms diastereomeric salts that can be separated by crystallization. The less soluble (R)-tomoxetine (S)-mandelate salt precipitates, allowing for the isolation of the desired enantiomer. google.comgoogle.com Subsequent treatment of the purified diastereomeric salt with a base liberates the free (R)-tomoxetine base, which is then converted to the hydrochloride salt. google.com

Process optimization focuses on improving yield, purity, and efficiency while minimizing hazardous reagents and lengthy reaction times. google.com For example, early methods involving the demethylation of N,N-dimethyl 3-(o-tolyloxy)-3-phenylpropylamine utilized reagents like phenyl chloroformate and high-boiling point solvents such as propylene (B89431) glycol, which are less desirable for industrial applications. google.comdrugfuture.com Newer processes have focused on more direct routes and efficient resolution techniques to overcome these limitations. google.com

The use of biocatalysis, particularly with enzymes like styrene (B11656) monooxygenases expressed in microorganisms such as E. coli, is also being explored for the large-scale production of chiral epoxides, which are valuable precursors for drugs like tomoxetine. nih.gov

The table below outlines a typical industrial resolution step for tomoxetine:

StepReagents/SolventsKey TransformationOutcome
ResolutionRacemic tomoxetine, (S)-(+)-mandelic acid, TolueneFormation of diastereomeric saltsPrecipitation of (R)-tomoxetine (S)-mandelate
PurificationRecrystallization from TolueneIncreased diastereomeric purityPure (R)-tomoxetine (S)-mandelate salt
Liberation of Free Base(R)-tomoxetine (S)-mandelate, n-Butyl acetate, Aqueous NaOHBasification to liberate the free amine(R)-tomoxetine in organic phase
Salt Formation(R)-tomoxetine, HClFormation of the hydrochloride saltCrystalline this compound

Analytical Techniques for Enantiomeric Purity and Impurity Profiling

Ensuring the enantiomeric purity of this compound and identifying any potential impurities are critical for quality control. amazonaws.commolnar-institute.com A variety of analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is the most widely used method for determining enantiomeric purity. researchgate.netijpsjournal.com Chiral stationary phases (CSPs), particularly those based on polysaccharides like cellulose, are highly effective for separating the enantiomers of tomoxetine. researchgate.netphenomenex.com For instance, the Lux i-Cellulose-5 column has been successfully used for the enantiomeric purity analysis of atomoxetine (B1665822) hydrochloride API. phenomenex.com Normal-phase isocratic chiral liquid chromatography can separate not only the (S)-enantiomer but also positional isomers and the phenyl des-methyl analog. researchgate.netijpsjournal.com

Impurity profiling involves the detection, identification, and quantification of any unwanted substances in the drug product. molnar-institute.commt.com These impurities can arise from the manufacturing process, degradation, or storage. Forced degradation studies are conducted under various stress conditions (e.g., acid, base, oxidation, heat, light) to identify potential degradation products.

A range of analytical methods are used for impurity profiling, including:

Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful hyphenated technique that combines the separation power of LC with the mass analysis capabilities of MS for the identification of unknown impurities. amazonaws.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): Another hyphenated technique that provides detailed structural information about impurities. amazonaws.com

Capillary Electrophoresis: A high-resolution separation technique that can be used for the analysis of chiral and achiral impurities. amazonaws.com

Thin-Layer Chromatography (TLC): Often used in the early stages of drug development for monitoring impurities. amazonaws.commolnar-institute.com

The following table lists some of the impurities that are monitored in tomoxetine hydrochloride:

Impurity NameTypeAnalytical Method for Detection
(S)-TomoxetineEnantiomeric ImpurityChiral HPLC researchgate.net
para-IsomerPositional IsomerChiral HPLC researchgate.netijpsjournal.com
meta-IsomerPositional IsomerChiral HPLC researchgate.netijpsjournal.com
Phenyl des-methyl analogProcess-Related ImpurityChiral HPLC researchgate.netijpsjournal.com

Comparative Pharmacological Characterization of Tomoxetine Stereoisomers

Differential Affinity and Selectivity for Monoamine Transporters (NET, SERT, DAT)

The primary mechanism of tomoxetine (B1242691) is the inhibition of the norepinephrine (B1679862) transporter (NET). nih.govwikipedia.org However, the two enantiomers exhibit markedly different affinities and selectivities for the three main monoamine transporters: the norepinephrine transporter (NET), the serotonin (B10506) transporter (SERT), and the dopamine (B1211576) transporter (DAT). portico.orgmedchemexpress.com This differential binding is central to their distinct pharmacological activities.

(R)-(-)-Tomoxetine (atomoxetine) is a potent and selective inhibitor of the norepinephrine transporter. portico.orgmedchemexpress.com It demonstrates a high affinity for the human NET, with a reported inhibition constant (Ki) of 5 nM. portico.orgmedchemexpress.com Its affinity for the serotonin transporter (SERT) is substantially lower, with a Ki value of 77 nM, and it has a very weak affinity for the dopamine transporter (DAT), with a Ki of 1451 nM. portico.orgmedchemexpress.com This binding profile underscores its high selectivity for NET over both SERT and DAT.

Conversely, (+)-Tomoxetine shows a significantly lower affinity for the norepinephrine transporter. Research indicates that the (R)-(-) enantiomer is approximately nine to ten times more potent as an inhibitor of NET compared to the (+)-enantiomer. nih.govnih.gov While specific Ki values for (+)-Tomoxetine are not as commonly reported, this potency ratio suggests a Ki for NET in the range of 45-50 nM. The affinity of (+)-Tomoxetine for SERT and DAT is also considerably weaker than that of its (R)-(-) counterpart. One study found the (R) enantiomer to be 29 times more potent as an inhibitor of [3H]tomoxetine binding than the (S) enantiomer, further highlighting the stereoselectivity of this compound. nih.gov

Table 1: Comparative Affinity (Ki, nM) of Tomoxetine Stereoisomers for Human Monoamine Transporters
CompoundNET Affinity (Ki, nM)SERT Affinity (Ki, nM)DAT Affinity (Ki, nM)Selectivity Ratio (SERT/NET)Selectivity Ratio (DAT/NET)
(+)-Tomoxetine~45-50 (estimated)>121 nih.govN/AN/AN/A
(R)-(-)-Tomoxetine (Atomoxetine)5 portico.orgmedchemexpress.com77 portico.orgmedchemexpress.com1451 portico.orgmedchemexpress.com15.4290.2

Investigation of Selective Norepinephrine Reuptake Inhibition Potency across Enantiomers

The stereochemistry of the tomoxetine molecule is a critical determinant of its potency as a norepinephrine reuptake inhibitor. Multiple in-vitro and in-vivo studies have consistently demonstrated the superior potency of the (R)-(-)-enantiomer (atomoxetine) over the (+)-enantiomer. researchgate.netnih.gov The (R)-(-) isomer is recognized as a highly potent and specific inhibitor of norepinephrine uptake. researchgate.net

Studies comparing the two isomers have quantified this difference, showing that (R)-(-)-Tomoxetine is about 9 to 10 times more potent at inhibiting the norepinephrine transporter (NET) than (+)-Tomoxetine. nih.govnih.gov This enhanced potency of the (R)-(-) isomer is the primary reason it was selected for development and is marketed as atomoxetine (B1665822). nih.govwikipedia.org The methyl group at the 2-position on the phenyl ring of the aryloxy propylamine (B44156) structure is crucial for its high affinity and selectivity towards NET. wikipedia.org

Table 2: Comparative Potency of Tomoxetine Enantiomers as Norepinephrine Reuptake Inhibitors
EnantiomerRelative Potency at NETKey Findings
(+)-Tomoxetine1xSignificantly less potent inhibitor of norepinephrine uptake compared to the (R)-(-) isomer. researchgate.net
(R)-(-)-Tomoxetine (Atomoxetine)~9-10xThe more potent and long-acting enantiomer for inhibiting norepinephrine uptake. researchgate.netnih.gov This isomer is a highly selective inhibitor of the presynaptic norepinephrine transporter. wikipedia.orgfda.gov

Mechanisms of Action Beyond Monoamine Reuptake Inhibition: Other Neurotransmitter System Engagements

One significant secondary action is the indirect modulation of dopamine levels in specific brain regions. Atomoxetine has been shown to increase extracellular concentrations of both norepinephrine and dopamine in the prefrontal cortex. drugbank.comwikipedia.org This effect on dopamine is thought to be a consequence of NET inhibition in this brain region, where the expression of the dopamine transporter (DAT) is minimal, and norepinephrine transporters are believed to be responsible for dopamine reuptake. drugbank.comwikipedia.org Notably, this action is regionally specific, as atomoxetine does not significantly alter dopamine levels in subcortical areas like the nucleus accumbens or striatum. drugbank.com

Furthermore, recent brain imaging studies have indicated that atomoxetine may also interact with other targets. Positron emission tomography (PET) studies in rhesus monkeys have shown that atomoxetine binds to the serotonin transporter (SERT) and also functions as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, a key component of the glutamatergic system. drugbank.com

In terms of receptor binding, (R)-(-)-Tomoxetine has been shown to be a relatively weak ligand for several other receptors, including alpha-1, alpha-2, and beta-adrenergic receptors, as well as acetylcholine-muscarinic and histaminergic H1 receptors. researchgate.net It also shows low affinity for gamma-aminobutyric acid (GABA) and benzodiazepine (B76468) receptors. researchgate.net In vitro studies also suggest that atomoxetine can act as a moderate to potent inhibitor of the P-glycoprotein (ABCB1) transmembrane transporter. drugbank.com

Neurobiological Underpinnings and Systemic Effects of Tomoxetine Hydrochloride Primarily Atomoxetine, R Enantiomer

Central Nervous System Pharmacokinetics and Blood-Brain Barrier Permeation Dynamics

(+)-Tomoxetine hydrochloride, commonly known as atomoxetine (B1665822), demonstrates effective penetration of the central nervous system (CNS). nih.govnih.govresearchgate.net Studies in rats have shown that it readily crosses the blood-brain barrier (BBB) and the blood-cerebrospinal fluid barrier (BCSFB), primarily through passive mechanisms. nih.gov This is indicated by the near-unity ratios of its concentration in the brain's extracellular fluid (ECF) and cerebrospinal fluid (CSF) to its unbound concentration in the plasma. nih.gov

Once in the CNS, atomoxetine shows a higher affinity for brain cells than for the extracellular fluid, suggesting it partitions primarily into brain cells. nih.gov The clearance of atomoxetine at the blood-brain barrier is significantly more rapid than at the blood-cerebrospinal fluid barrier. nih.gov

Pharmacokinetic modeling has been employed to translate these findings from animal studies to predict human CNS pharmacokinetics. nih.govresearchgate.net These models help in estimating the concentrations of atomoxetine in the human brain's extracellular fluid, which is crucial for understanding its pharmacological activity at the norepinephrine (B1679862) transporter. nih.gov

The metabolism of atomoxetine is significantly influenced by the cytochrome P450 2D6 (CYP2D6) enzyme system. researchgate.netwikipedia.orgdrugbank.com Individuals with reduced CYP2D6 activity, known as poor metabolizers, can have substantially higher plasma concentrations of atomoxetine compared to those with normal activity, or extensive metabolizers. researchgate.netdrugbank.com This variability in metabolism can lead to significant differences in systemic exposure to the drug. researchgate.net

Interactive Data Table: Atomoxetine Brain Penetration and Distribution in Rats

ParameterValueDescription
C(ECF)/C(uP)~0.7Ratio of steady-state extracellular fluid concentration to unbound plasma concentration, indicating passive transport across the BBB. nih.gov
C(CSF)/C(uP)~1.7Ratio of cerebrospinal fluid concentration to unbound plasma concentration, indicating passive transport across the BCSFB. nih.gov
C(B)/C(ECF)~170Ratio of whole brain concentration to extracellular fluid concentration, showing partitioning into brain cells. nih.gov
C(BC)/C(ECF)~219Ratio of brain cell concentration to extracellular fluid concentration. nih.gov
C(uBC)/C(ECF)~2.9Ratio of unbound brain cell concentration to extracellular fluid concentration. nih.gov

Regional Brain Neurotransmitter Dynamics and Neural Circuitry Modulation

Atomoxetine is a selective norepinephrine reuptake inhibitor (NRI). nih.govnih.govnih.gov It exhibits a high affinity for the norepinephrine transporter (NET), a moderate affinity for the serotonin (B10506) transporter (SERT), and a very low affinity for the dopamine (B1211576) transporter (DAT). nih.govresearchgate.netpharmgkb.org By blocking NET, atomoxetine increases the extracellular levels of norepinephrine throughout the brain. nih.govresearchgate.netnih.gov

A key aspect of atomoxetine's mechanism is its region-specific effect on dopamine. In the prefrontal cortex (PFC), a brain region crucial for executive functions like attention and working memory, atomoxetine leads to a significant increase in extracellular dopamine levels. drugbank.comnih.govresearchgate.netpharmgkb.orgjwatch.orgneurolaunch.com This is thought to occur because, in the PFC, dopamine can also be cleared from the synapse by the norepinephrine transporter. nih.govresearchgate.netjwatch.org By inhibiting NET, atomoxetine indirectly increases dopamine in this specific region. neurolaunch.com

In contrast to its effects in the prefrontal cortex, atomoxetine does not significantly alter dopamine levels in the striatum or nucleus accumbens. nih.govresearchgate.netpharmgkb.orgnih.govjwatch.org This regional selectivity is a distinguishing feature compared to psychostimulants like methylphenidate, which increase dopamine more broadly across these brain regions. nih.govjwatch.org This difference may contribute to atomoxetine's lower potential for abuse. jwatch.org

Beyond its effects on monoamines, research suggests that atomoxetine also interacts with the glutamatergic system. nih.govnih.gov It has been shown to act as an N-methyl-D-aspartate (NMDA) receptor antagonist at clinically relevant concentrations. nih.gov This interaction with the glutamate (B1630785) system may also play a role in its therapeutic effects. nih.govnih.gov

Interactive Data Table: Atomoxetine's Affinity for Monoamine Transporters

TransporterDissociation Constant (Ki) in nM
Norepinephrine (NE)5 nih.govresearchgate.netpharmgkb.org
Serotonin (5-HT)77 nih.govresearchgate.netpharmgkb.org
Dopamine (DA)1451 nih.govresearchgate.netpharmgkb.org

Electrophysiological and Neuroimaging Studies in Preclinical Models and Clinical Cohorts

Electrophysiological studies in animal models have demonstrated that atomoxetine can alter the firing rates of neurons in the prefrontal cortex. nih.govresearchgate.net These studies suggest that atomoxetine can modulate the excitability of pyramidal neurons in this region, potentially through its influence on catecholamine and glutamate neurotransmission. nih.gov In rats, atomoxetine has been shown to affect brain wave patterns, leading to changes in the power of different frequency bands, such as a decrease in theta power in the cortex and striatum. mdpi.com

In human clinical studies, neuroimaging techniques like functional magnetic resonance imaging (fMRI) have provided insights into how atomoxetine modulates brain activity. nih.govfrontiersin.org Studies in adults with ADHD have shown that atomoxetine treatment can increase activation in fronto-parietal networks during tasks that require inhibitory control. nih.govfrontiersin.org Specifically, increased activation has been observed in the right inferior frontal gyrus, dorsolateral prefrontal cortex, and parietal cortex. nih.govfrontiersin.org These changes in brain activation are often correlated with improvements in clinical symptoms. frontiersin.org

Resting-state fMRI studies have also revealed that atomoxetine can modulate the functional connectivity between different brain networks. oup.com For example, it has been shown to strengthen the anti-correlated relationship between the default mode network and task-positive networks in adults with ADHD. oup.com This suggests that atomoxetine may help to normalize the functional organization of brain networks.

It is important to note that the effects of atomoxetine on brain activity can differ between acute and chronic administration. nih.gov Furthermore, individual responses to atomoxetine can vary, and brain imaging studies have shown that responders to the medication may exhibit different patterns of brain activation compared to non-responders. frontiersin.org

Preclinical Investigations and Animal Models Utilizing Tomoxetine Hydrochlorides

Behavioral Pharmacology in Animal Models of Attention, Impulsivity, and Hyperactivity

In spontaneously hypertensive rats (SHR), a widely used genetic model of ADHD, atomoxetine (B1665822) has been shown to improve motor hyperactivity. researchgate.netresearchgate.net Treatment with atomoxetine in young male SHRs resulted in a continuous improvement in motor activity. researchgate.netresearchgate.net This effect is believed to be mediated through the dopamine (B1211576) (DA) D2 pathway, as atomoxetine treatment was found to decrease the expression of DA D2 receptors in the prefrontal cortex (PFC), striatum, and hypothalamus of these animals. researchgate.netresearchgate.net

In another model, the dopamine transporter knockout (DAT-KO) mouse, which exhibits hyperactivity and deficits in executive function, atomoxetine has been shown to reduce impulsive behavior. nih.gov Similarly, in neurokinin-1 receptor 'knockout' mice that display hyperactivity and impulsivity, atomoxetine reduced these behaviors. mdpi.com

The tables below summarize key findings from preclinical behavioral studies on atomoxetine.

Effects of Atomoxetine on Hyperactivity in Animal Models

Animal ModelKey FindingCitation
Spontaneously Hypertensive Rats (SHR)Improved motor activity and decreased DA D2 receptor expression in the PFC, striatum, and hypothalamus. researchgate.netresearchgate.net
Prenatal Nicotine (B1678760) Exposure (PNE) MiceNormalized hyperactivity and spatial memory impairment. nih.gov
Neurokinin-1 Receptor Knockout (NK1R-/-) MiceReduced hyperactivity in the light/dark exploration box. mdpi.com

Effects of Atomoxetine on Impulsivity in Animal Models

Animal ModelKey FindingCitation
Dopamine Transporter Heterozygous (DAT +/-) MiceEliminated impulsive behavior in the 5-Choice Continuous Performance Task. nih.gov
Neurokinin-1 Receptor Knockout (NK1R-/-) MiceReduced impulsivity in the 5-Choice Serial Reaction-Time Task. mdpi.com

Evaluation of Effects on Cognitive and Executive Functions in Rodent Models

The impact of noradrenergic modulation on cognitive and executive functions has been a key area of preclinical investigation. Studies in rodent models have demonstrated that atomoxetine can enhance cognitive performance.

In dopamine transporter knockout (DAT-KO) rats, which exhibit an ADHD-like phenotype with hyperactivity and cognitive deficits, atomoxetine significantly improved prepulse inhibition (PPI), a measure of sensorimotor gating and attention. researchgate.netjhpr.ir Furthermore, in a nicotine-induced ADHD model in rats, orally administered atomoxetine was evaluated for its effects on cognitive behaviors using the novel object recognition test and the Barnes maze test. ace-therapeutics.com

Research in a murine prenatal nicotine exposure (PNE) model of ADHD showed that atomoxetine normalized spatial working memory impairments. nih.gov This improvement in cognitive function was associated with the restoration of long-term potentiation (LTP) in the hippocampus. nih.gov

The following table details findings on the cognitive effects of atomoxetine in rodent models.

Cognitive and Executive Function Effects of Atomoxetine in Rodent Models

Animal ModelCognitive DomainKey FindingCitation
Dopamine Transporter Knockout (DAT-KO) RatsAttention (Sensorimotor Gating)Significantly improved prepulse inhibition (PPI). researchgate.netjhpr.ir
Nicotine-Induced ADHD Model RatsLearning and MemoryEvaluated using novel object recognition and Barnes maze tests. ace-therapeutics.com
Prenatal Nicotine Exposure (PNE) MiceSpatial Working MemoryNormalized spatial memory impairment and restored hippocampal LTP. nih.gov

Assessment of Compulsive-Like Behaviors and Related Endophenotypes

The modulation of the noradrenergic system has also been investigated in the context of compulsive-like behaviors. Preclinical studies suggest that atomoxetine may have a therapeutic potential in disorders characterized by compulsivity.

In a study investigating the link between impulsivity and compulsivity, it was found that high-impulsive rats were more prone to developing compulsive-like behavior in a schedule-induced polydipsia procedure. nih.gov Chronic treatment with atomoxetine not only decreased impulsivity but also prevented the development of this compulsive behavior in the high-impulsive animals. nih.gov

Another study using the marble-burying test, an animal model of compulsive-like behavior, showed that acute administration of atomoxetine significantly reduced the compulsive-like behaviors in mice without affecting locomotor activity. nih.gov In DAT-KO rats, atomoxetine was also found to decrease repetitive behaviors. researchgate.net

The table below summarizes the effects of atomoxetine on compulsive-like behaviors.

Effects of Atomoxetine on Compulsive-Like Behaviors in Animal Models

Animal ModelBehavioral ParadigmKey FindingCitation
High-Impulsive RatsSchedule-Induced PolydipsiaPrevented the development of compulsive-like drinking behavior. nih.gov
MiceMarble Burying TestSignificantly reduced compulsive-like marble burying. nih.gov
Dopamine Transporter Knockout (DAT-KO) RatsGeneral BehaviorDecreased repetitive behaviors. researchgate.net

Preclinical Models of Comorbidity Relevant to Noradrenergic Modulation

The noradrenergic system is implicated in various neuropsychiatric conditions that are often comorbid with ADHD. While direct preclinical studies on comorbidity using (+)-Tomoxetine hydrochloride are absent, research with atomoxetine provides some relevant insights.

For instance, the relationship between impulsivity and compulsivity, which is relevant to the comorbidity of ADHD and obsessive-compulsive disorder (OCD), has been explored. As mentioned, atomoxetine was effective in reducing both impulsivity and the development of compulsive-like behavior in rats, suggesting a potential role in managing such comorbid conditions. nih.gov

Furthermore, clinical trials have investigated the efficacy of atomoxetine in treating adults with ADHD and comorbid alcohol abuse or social anxiety disorder, indicating the relevance of noradrenergic modulation in these comorbid conditions. wiley-vch.deelsevierpure.com While these are clinical studies, they are informed by the understanding of noradrenergic function derived from preclinical models.

Clinical Research Paradigms and Therapeutic Efficacy of Tomoxetine Hydrochloride Atomoxetine

Efficacy in Attention-Deficit/Hyperactivity Disorder (ADHD) Across the Lifespan

(+)-Tomoxetine hydrochloride, commonly known as atomoxetine (B1665822), is a selective norepinephrine (B1679862) reuptake inhibitor approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) in children, adolescents, and adults. frontiersin.orgwikipedia.orgnih.gov Its efficacy has been demonstrated in numerous clinical trials, establishing it as a viable treatment option for managing the core symptoms of ADHD.

Outcomes in Pediatric and Adolescent Populations

Long-term studies have also supported the sustained efficacy of atomoxetine in pediatric populations, with treatment effects maintained for periods of up to 24 months. frontiersin.org Clinically meaningful improvements in ADHD symptoms are often observed within a few weeks of starting treatment. frontiersin.org For instance, a 10-week open-label study of 604 pediatric patients with ADHD reported a 56.7% decrease in ADHD-Rating Scale (ADHD-RS) total scores, with 69% of patients rated as having no or minimal symptoms by the end of the study. frontiersin.org

The following table summarizes the results of a meta-analysis on the short-term efficacy of atomoxetine in pediatric ADHD:

Symptom DomainEffect Size (ES) vs. Placebo95% Confidence Interval (CI)p-value
Overall ADHD Symptoms-0.64-0.56 to -0.71<0.0001
Hyperactivity/Impulsivity-0.67-0.53 to -0.81<0.0001
Inattention-0.59-0.51 to -0.67<0.0001

Data from a meta-analysis of 25 double-blind randomized controlled trials. nih.gov

Efficacy in Adult ADHD Presentations

Atomoxetine has also been established as an effective treatment for adults with ADHD. kcl.ac.uknih.govnih.govelsevierpure.com An integrated analysis of six short-term (10–16 week) studies involving 1,961 patients showed that those treated with atomoxetine had a significantly greater mean reduction in ADHD symptoms compared to placebo, as measured by the Conners' Adult ADHD Rating Scale–Investigator-Rated: Screening Version (CAARS-Inv:SV). kcl.ac.ukresearchgate.net Specifically, the mean reduction was -12.2 for the atomoxetine group versus -8.1 for the placebo group. kcl.ac.ukresearchgate.net

The table below presents response rates from an integrated analysis of placebo-controlled trials in adults with ADHD:

Response CriteriaStudy DurationAtomoxetine Response RatePlacebo Response Ratep-value
≥30% improvement in CAARS-Inv:SV and CGI-ADHD-S ≤3Short-term (10-16 weeks)34.8%22.3%<0.001
Longer-term (6 months)43.4%28.0%<0.001
≥40% improvement in CAARS-Inv:SVShort-term (10-16 weeks)41.3%25.3%<0.001
Longer-term (6 months)44.0%31.4%<0.001

Data from an integrated analysis of multicenter placebo-controlled trials. kcl.ac.uk

Response Variability and Predictors of Clinical Efficacy

Clinical response to atomoxetine can be variable among individuals with ADHD. researchgate.netmssm.edunih.gov A retrospective analysis of pooled data from six U.S. randomized controlled trials in pediatric patients found a bimodal response pattern, with 47% of patients being "much improved" (≥40% decrease in ADHD-RS total score) and 40% being "nonresponders" (<25% decrease). researchgate.netmssm.edunih.gov Only 13% of patients showed a minimal response. researchgate.netmssm.edunih.gov

Identifying predictors of a positive response to atomoxetine is an area of ongoing research. The aforementioned retrospective analysis found no baseline demographic or clinical characteristics that predicted a "much improved" clinical response. researchgate.netmssm.edunih.gov However, an early on-treatment response appears to be a significant predictor of eventual treatment success. researchgate.netmssm.edunih.gov Specifically, being at least a minimal responder by the fourth week of treatment was a strong predictor of achieving a "much improved" response at the trial endpoint. researchgate.netmssm.edunih.gov Another study suggested that a reduction in the scores for "fails to give close attention or makes careless mistakes" and "easily distracted" on the ADHD Rating Scale within the first week of treatment is a positive predictor of response. nih.gov

Neurophysiological markers are also being investigated as potential predictors. One study found that higher pre-treatment auditory P300 amplitude and lower N2 amplitudes during auditory tasks were associated with a better response to atomoxetine. uc.pt Additionally, a decrease in temporoparietal theta cordance on EEG after one week of treatment has been shown to predict a positive clinical response at six weeks. uc.pt

Therapeutic Applications in ADHD with Comorbid Conditions

ADHD frequently co-occurs with other psychiatric disorders. nih.gov Atomoxetine has been studied for its efficacy in treating ADHD in the presence of these comorbid conditions, with evidence suggesting it can be a beneficial treatment option in these complex clinical presentations.

Anxiety Disorders and Depressive Symptomatology

Atomoxetine has demonstrated efficacy in treating ADHD in patients with comorbid anxiety or depressive symptoms. frontiersin.orgelsevierpure.comevallies.com.aunih.gov In a 12-week study of 176 pediatric patients with ADHD and comorbid anxiety disorders, atomoxetine was significantly more effective than placebo in reducing ADHD symptoms and was also associated with improvements in anxiety. frontiersin.org A systematic review of studies on atomoxetine for comorbid anxiety in children and adolescents with ADHD concluded that the medication is effective in improving anxiety symptoms. nih.gov The anxiolytic effects may be related to central norepinephrine reuptake inhibition. evallies.com.au

Regarding depressive symptoms, a study in adolescents with ADHD and comorbid major depressive disorder found that while atomoxetine effectively reduced ADHD symptoms, the improvement in depressive symptoms was not significantly different from placebo. nih.gov However, in a study where patients with ADHD and comorbid depressive or anxiety symptoms were treated with atomoxetine monotherapy, there were marked reductions in ADHD, depressive, and anxiety symptoms. elsevierpure.com Another open-label study showed that atomoxetine improved ADHD symptoms, and 55% of patients with comorbid depression experienced an improvement in depressive symptoms. nih.gov

Oppositional Defiant Disorder and Conduct Disorder

Atomoxetine has shown efficacy in reducing symptoms of both ADHD and comorbid Oppositional Defiant Disorder (ODD). frontiersin.orgaap.orgnih.govnih.govclearvuehealth.com Several studies have indicated that atomoxetine treatment improves ADHD symptoms in patients with comorbid ODD, and some have also shown improvements in ODD symptoms. frontiersin.org A 9-week, randomized, placebo-controlled study in ADHD patients with comorbid ODD or Conduct Disorder (CD) found that atomoxetine was significantly superior to placebo in reducing symptoms of ODD/CD and ADHD. frontiersin.org

However, the effect on ODD symptoms can be variable. One study found that while atomoxetine was superior to placebo in reducing ODD total scores at weeks 2 and 5, this difference was not significant at week 8. aap.orgnih.gov A meta-analysis of 25 double-blind randomized controlled trials suggested that atomoxetine was associated with somewhat lesser improvements in ODD symptoms. frontiersin.org Some research also suggests that patients with ADHD and comorbid ODD may require higher doses of atomoxetine to achieve a response compared to those without ODD. nih.gov

Tic Disorders and Tourette's Syndrome

Research into the utility of this compound for tic disorders and Tourette's Syndrome (TS) has sought to determine its efficacy and safety, particularly in individuals with co-occurring Attention-Deficit/Hyperactivity Disorder (ADHD). Clinical investigations have shown that atomoxetine does not worsen tic symptoms. nih.govresearchgate.net In fact, some evidence suggests a reduction in tic severity. nih.govresearchgate.net

A double-blind, placebo-controlled study involving children and adolescents with ADHD and comorbid tic disorders, including Tourette's syndrome, found that atomoxetine treatment was associated with a greater reduction in tic severity compared to placebo. nih.gov While the reduction on the Yale Global Tic Severity Scale total score approached statistical significance, the improvement on the Clinical Global Impressions (CGI) tic/neurologic severity scale was significant. nih.gov Another study focusing specifically on patients with ADHD and TS also reported a significant reduction in tic severity on two out of three measures with atomoxetine treatment. nih.govmdedge.com

These studies consistently demonstrate that atomoxetine is effective for treating ADHD symptoms in this patient population without exacerbating tics. nih.govnih.gov A pilot study is also underway to evaluate the effects of atomoxetine on impulsivity in patients with Tourette's syndrome, a characteristic that is often associated with more severe forms of the disorder. veeva.com

Table 1: Efficacy of Atomoxetine in Patients with Tic Disorders/Tourette's Syndrome and ADHD
Outcome MeasureAtomoxetine Group ChangePlacebo Group Changep-valueReference
Yale Global Tic Severity Scale Total Score-5.5 +/- 6.9-3.0 +/- 8.70.063 nih.gov
Tic Symptom Self-Report Total Score-4.7 +/- 6.5-2.9 +/- 5.20.095 nih.gov
CGI Tic/Neurologic Severity Scale Score-0.7 +/- 1.2-0.1 +/- 1.00.002 nih.gov
ADHD Rating Scale Total Score-10.9 +/- 10.9-4.9 +/- 10.3&lt; 0.001 nih.gov

Substance Use Disorders and Misuse Potential Considerations

The misuse potential of this compound has been extensively reviewed, and it is considered to have a low potential for abuse. nih.govnih.gov Unlike psychostimulants commonly used to treat ADHD, atomoxetine is a non-stimulant medication and is not a scheduled substance. nih.govnih.gov Preclinical and clinical studies have supported this lack of abuse potential. nih.govnih.gov

Research indicates that atomoxetine does not have a significant affinity for or action at the central receptors typically associated with drugs of abuse, such as dopamine (B1211576) transporters. nih.govnih.gov Animal studies have shown that atomoxetine does not act as a reinforcer in self-administration studies. nih.govnih.gov Furthermore, human laboratory studies suggest that atomoxetine does not produce subjective effects that would indicate a potential for abuse. nih.govnih.gov

Given its safety profile in this regard, there is interest in exploring the potential therapeutic use of atomoxetine in substance use disorders. A "proof-of-principle" study has been proposed to investigate atomoxetine as a treatment for reducing cocaine seeking in individuals who are dependent on both cocaine and heroin and are maintained on methadone. ukri.org The rationale for this is that atomoxetine's ability to improve sustained attention and reduce impulsivity could help to decrease drug-seeking behavior. ukri.org

Table 2: Abuse Potential Parameters of Atomoxetine Compared to Stimulants
ParameterAtomoxetineMethylphenidateAmphetamineReference
Extracellular Dopamine Increase in Nucleus AccumbensNoYesYes researchgate.net
Self-Administration in AnimalsNoYesYes researchgate.net
Stimulant-like Subjective Effects in HumansNoYesYes researchgate.net

Autism Spectrum Disorder Co-occurrence

The use of this compound in individuals with Autism Spectrum Disorder (ASD) and co-occurring ADHD symptoms has been the subject of several clinical investigations. clinicaltrials.govnih.govmdpi.com These studies have generally found that atomoxetine can be effective in reducing ADHD symptoms in this population. nih.govmdpi.com

A randomized, double-blind, placebo-controlled study in children and adolescents with ASD and ADHD symptoms demonstrated that atomoxetine moderately improved ADHD symptoms. nih.gov The primary endpoint, the ADHD Rating Scale (ADHD-RS) score, showed a statistically significant improvement in the atomoxetine group compared to the placebo group. nih.gov Similarly, a retrospective cohort study of preschool-aged children with ASD and comorbid ADHD found that all patients who completed six months of treatment showed an increased attention span. nih.gov

Some studies have also suggested potential benefits for core ASD symptoms. For instance, improvements in social withdrawal and stereotyped behaviors have been reported in some trials. mdpi.com One small, double-blind crossover study found that atomoxetine was associated with significant improvements in hyperactivity as well as lethargy/social withdrawal scores on the Aberrant Behavior Checklist. researchgate.net

Table 3: Efficacy of Atomoxetine in Children and Adolescents with ASD and ADHD Symptoms
Outcome MeasureAtomoxetine GroupPlacebo Groupp-valueReference
ADHD-RS Score (Mixed-effect model repeated-measure mean)31.6 (95% CI 29.2-33.9)38.3 (95% CI 36.0-40.6)&lt; 0.001 nih.gov
CTRS-R:S Hyperactivity SubscoreSignificant ImprovementNo Significant ImprovementSignificant nih.gov
CGI-I "Much" or "Very Much" Improved20.9%8.7%0.14 nih.gov

Exploratory Clinical Investigations in Other Neuropsychiatric Disorders

Cognitive Disengagement Syndrome and Cognitive Impairment

Exploratory research has begun to investigate the potential of this compound in treating Cognitive Disengagement Syndrome (CDS), a condition characterized by symptoms such as excessive daydreaming, mental fogginess, and hypoactivity. The limited existing literature suggests that atomoxetine may improve CDS symptoms. nih.gov One case report indicated that atomoxetine might be more effective in improving sluggish cognitive tempo (a concept closely related to CDS) symptoms after a switch from methylphenidate.

Hoarding Disorder

Preclinical and clinical investigations suggest that this compound may be a promising treatment for Hoarding Disorder (HD). nih.govresearchgate.netscispace.com The rationale for its use stems from the observation that inattention and impulsivity may be core dimensions of HD. nih.govresearchgate.net

A preclinical study using an animal model of compulsive-like behavior found that atomoxetine significantly reduced these behaviors without affecting locomotor activity. nih.govresearchgate.net This was followed by an open-label clinical trial in patients with HD without comorbid ADHD. nih.govresearchgate.net The results of this trial showed a significant decrease in hoarding severity scores after 12 weeks of treatment with atomoxetine. nih.govresearchgate.net A substantial portion of the participants were classified as full or partial responders. nih.govresearchgate.net The improvement in hoarding symptoms was also correlated with a reduction in patient disability and an increase in global functioning. nih.govresearchgate.net

Table 4: Clinical Investigation of Atomoxetine in Hoarding Disorder
Outcome MeasureResultp-valueReference
Mean UCLA Hoarding Severity Scale Score Reduction41.3%0.003 nih.govresearchgate.net
Full Responders (Mean Symptom Reduction)6 patients (57.2%)N/A nih.govresearchgate.net
Partial Responders (Mean Symptom Reduction)3 patients (27.3%)N/A nih.govresearchgate.net
Inattentive and Impulsivity Symptoms Mean Score Reduction18.5%0.0013 nih.govresearchgate.net

Other Emerging Indications (e.g., Akinetic Mutism, Traumatic Brain Injury)

The potential therapeutic applications of this compound are being explored in other neuropsychiatric conditions as well.

Akinetic Mutism: A case report has documented the successful treatment of chronic akinetic mutism with atomoxetine. nih.govresearchgate.net The patient, who developed the condition following a subarachnoid hemorrhage, showed clinically significant improvement in cognitive function and activities of daily living after eight weeks of treatment. nih.govresearchgate.net Brain imaging before and after treatment revealed increased cerebral glucose metabolism in the premotor and visual association cortices, suggesting a potential mechanism of action. nih.govresearchgate.net

Traumatic Brain Injury (TBI): The efficacy of atomoxetine in treating cognitive deficits following TBI has been investigated, with some promising preclinical findings. nih.gov An animal study demonstrated that low-dose atomoxetine, when initiated early after experimental TBI, resulted in improved cognition. nih.gov However, a randomized controlled trial in adults with a history of moderate-to-severe TBI and self-reported attention difficulties did not find a significant improvement in performance on measures of attention with atomoxetine compared to placebo. msktc.orgmsktc.org

Pharmacogenomic Influences on Tomoxetine Hydrochloride Pharmacodynamics and Clinical Outcomes

Role of Cytochrome P450 2D6 (CYP2D6) Polymorphism in Metabolism

(+)-Tomoxetine hydrochloride is primarily metabolized in the liver by the CYP2D6 enzyme. nih.govpgkb.orgnih.gov Genetic polymorphisms in the CYP2D6 gene lead to the classification of individuals into different metabolizer phenotypes, which directly dictates the rate at which tomoxetine (B1242691) is processed and eliminated from the body. nih.gov These phenotypes include Poor Metabolizers (PMs), Intermediate Metabolizers (IMs), Extensive Metabolizers (EMs), and Ultrarapid Metabolizers (UMs). nih.gov

The primary metabolic pathway for tomoxetine is hydroxylation to form 4-hydroxyatomoxetine (B19935), a process predominantly catalyzed by CYP2D6. researchgate.netnih.govsemanticscholar.org This metabolite is pharmacologically active and equipotent to the parent compound as a norepinephrine (B1679862) transporter inhibitor. pgkb.org However, it is typically present in much lower concentrations in the plasma due to rapid glucuronidation to an inactive conjugate, 4-hydroxyatomoxetine-O-glucuronide. researchgate.netnih.govsemanticscholar.orgcpicpgx.org In individuals with reduced or no CYP2D6 activity (PMs and IMs), the formation of 4-hydroxyatomoxetine is significantly slower. researchgate.netnih.govsemanticscholar.org

In these individuals, alternative metabolic pathways become more prominent, such as N-demethylation by other CYP enzymes, including CYP2C19, to form N-desmethylatomoxetine. pgkb.orgcpicpgx.orgnih.gov While N-desmethylatomoxetine has substantially less pharmacological activity, its formation is more significant in PMs, constituting up to 45% of the metabolism compared to 5% in EMs. pgkb.org The biotransformation of tomoxetine in all individuals also involves benzylic oxidation and aromatic ring hydroxylation. researchgate.netnih.govsemanticscholar.org

The CYP2D6 gene is highly polymorphic, with over 100 known alleles. nih.govnih.gov These alleles can be categorized based on their functional impact on enzyme activity:

Normal function alleles: (e.g., CYP2D61, CYP2D62) code for a fully functional enzyme. nih.gov

Decreased function alleles: (e.g., CYP2D610, CYP2D617, CYP2D6*41) result in an enzyme with reduced metabolic capacity. nih.gov

No function alleles: (e.g., CYP2D63, CYP2D64, CYP2D65, CYP2D66) produce a non-functional enzyme. nih.gov

An individual's combination of these alleles determines their metabolizer phenotype. For instance, individuals with two no-function alleles are classified as PMs, while those with multiple copies of functional alleles are UMs. nih.gov

Impact of CYP2D6 Genotype on Systemic Exposure and Drug Disposition

The genetic variations in the CYP2D6 gene have a profound effect on the pharmacokinetics of this compound, leading to significant differences in systemic exposure among the different metabolizer phenotypes. clinpgx.org

Poor Metabolizers (PMs): Individuals who are PMs have a significantly higher area under the curve (AUC) and peak plasma concentration (Cmax) of tomoxetine compared to EMs. nih.gov Studies have shown that PMs can have a 10-fold higher AUC and a 5-fold higher Cmax. nih.gov The elimination half-life of tomoxetine is also substantially prolonged in PMs, around 21.6 hours, compared to 5.2 hours in EMs. researchgate.net Consequently, the systemic plasma clearance of tomoxetine is much lower in PMs (0.03 L/h/kg) than in EMs (0.35 L/h/kg). researchgate.net The prolonged exposure in PMs is due to the reduced rate of conversion to 4-hydroxyatomoxetine. researchgate.netnih.govsemanticscholar.org

Intermediate Metabolizers (IMs): IMs also exhibit increased exposure to tomoxetine compared to EMs, though to a lesser extent than PMs. One study found that IMs had a 1.9-fold higher exposure to tomoxetine compared to normal metabolizers (NMs). researchgate.netnih.govresearchgate.net

Extensive (Normal) Metabolizers (EMs): EMs have what is considered a "normal" metabolic capacity for tomoxetine, leading to moderate systemic exposure and a relatively short half-life. researchgate.net

Ultrarapid Metabolizers (UMs): Due to increased enzyme activity from gene duplications, UMs metabolize tomoxetine more rapidly. This can lead to lower plasma concentrations, which may result in a lack of therapeutic effect at standard doses. nih.govclinpgx.org

The following interactive data table summarizes the pharmacokinetic parameters of this compound across different CYP2D6 metabolizer phenotypes.

CYP2D6 PhenotypeNumber of Functional AllelesExample GenotypesArea Under the Curve (AUC)Peak Plasma Concentration (Cmax)Elimination Half-life (t½)
Poor Metabolizer (PM) 04/4, 4/5, 5/5~10-fold higher than EM~5-fold higher than EM~20 hours
Intermediate Metabolizer (IM) 0.5 - 1.01/4, 1/5, 4/10~2 to 5-fold higher than EMHigher than EMLonger than EM
Extensive (Normal) Metabolizer (EM) 1.5 - 2.01/1, 1/2BaselineBaseline~5 hours
Ultrarapid Metabolizer (UM) >2.01xN/1, 1xN/2Lower than EMLower than EMShorter than EM

Data is approximate and compiled from multiple sources for illustrative purposes.

A study specifically investigating the CYP2D610 allele, which is common in Asian populations, found that individuals homozygous for this decreased function allele (CYP2D610/*10) had a 3.4-fold higher AUC and a 1.74-fold higher Cmax for tomoxetine compared to those with two wild-type alleles. clinpgx.org

Pharmacogenetic Associations with Therapeutic Response and Tolerability Profiles

The variability in systemic exposure to this compound due to CYP2D6 polymorphisms is directly linked to differences in both therapeutic response and the incidence of adverse effects.

Therapeutic Response: Interestingly, some studies suggest that the higher systemic exposure in CYP2D6 PMs may be associated with a greater improvement in symptoms of Attention-Deficit/Hyperactivity Disorder (ADHD). nih.gov One analysis found that PMs had significantly greater reductions in mean symptom severity scores compared to EMs. nih.gov Conversely, EMs and UMs, due to lower plasma concentrations, may have a reduced likelihood of response and a higher rate of treatment discontinuation due to lack of efficacy. cpicpgx.orgclinpgx.org

Tolerability and Adverse Effects: The increased exposure to tomoxetine in PMs and IMs is also associated with a higher incidence of certain adverse effects. nih.gov The FDA label for atomoxetine (B1665822) notes that several adverse reactions were reported more frequently in PMs compared to EMs. clinpgx.org

The following interactive data table illustrates the frequency of selected adverse events in CYP2D6 Poor Metabolizers (PMs) versus Extensive Metabolizers (EMs) in pediatric and adult populations.

Pediatric Patients

Adverse Event Frequency in PMs Frequency in EMs
Insomnia 11% 6%
Decreased weight 7% 4%
Constipation 7% 4%
Depression 7% 4%

Adult Patients

Adverse Event Frequency in PMs Frequency in EMs
Dry mouth 35% 17%
Decreased appetite 23% 15%
Insomnia 19% 11%
Erectile dysfunction 21% 9%

Data sourced from the FDA label for atomoxetine. clinpgx.org

Furthermore, PMs have been observed to experience greater increases in heart rate and diastolic blood pressure compared to EMs. nih.gov These findings highlight the clinical significance of CYP2D6 genotype in predicting both the potential benefits and risks of tomoxetine therapy.

Development of Pharmacogenetically Guided Treatment Strategies

The substantial influence of CYP2D6 genotype on the pharmacokinetics and clinical outcomes of this compound has led to the development of pharmacogenetically guided treatment strategies. The goal of these strategies is to personalize therapy by using a patient's genetic information to optimize dosing, thereby maximizing efficacy and minimizing the risk of adverse effects.

Several organizations, including the Clinical Pharmacogenetics Implementation Consortium (CPIC) and the Dutch Pharmacogenetics Working Group (DPWG), have published guidelines with recommendations for tomoxetine dosing based on CYP2D6 genotype. cpicpgx.orgclinpgx.orgcpicpgx.orgnih.gov

These guidelines provide a framework for clinicians to interpret genetic test results and adjust treatment accordingly. For example, for individuals identified as PMs, a lower starting dose and a more cautious dose titration schedule are often recommended. nih.govnih.gov Conversely, for UMs, who may not achieve therapeutic plasma concentrations with standard doses, an increased dose may be considered. nih.govclinpgx.org

The CPIC guidelines, for instance, provide specific therapeutic recommendations for each metabolizer phenotype, sometimes including guidance on therapeutic drug monitoring to ensure that plasma concentrations are within the desired range. clinpgx.org The implementation of these guidelines into clinical practice is facilitated by their integration into electronic health records and clinical decision support systems, which can provide real-time alerts and recommendations to prescribers.

The rationale for pre-emptive genotyping before initiating tomoxetine therapy is to identify individuals at risk for either adverse events (PMs and IMs) or therapeutic failure (UMs and some EMs). researchgate.netnih.govresearchgate.net While the clinical adoption of pharmacogenetic testing is still evolving, the strong evidence supporting the gene-drug interaction between CYP2D6 and tomoxetine makes it a prime candidate for personalized medicine. nih.gov Future research will likely continue to refine these dosing recommendations and evaluate the cost-effectiveness of routine genotyping for patients being considered for tomoxetine therapy.

Safety and Tolerability Profile in Clinical Populations Receiving Tomoxetine Hydrochloride Atomoxetine

Adverse Event Research and Incidence Across Clinical Trial Phases

The incidence of adverse events (AEs) associated with atomoxetine (B1665822) treatment is most pronounced during the initial phases of therapy. In a large, long-term, placebo-controlled study involving 2,017 adult patients, approximately 80% of participants experienced at least one treatment-emergent adverse event (TEAE) during the initial 24-week period. The most frequently reported TEAE was nausea, affecting 27.4% of patients. However, only 2.4% of the total patient population discontinued (B1498344) the study due to nausea.

Common adverse reactions reported in pediatric short-term trials include gastrointestinal issues, with decreased appetite observed in 18.1% of atomoxetine-treated children compared to 5.3% in the placebo group. frontiersin.org Headache is another common AE, with a meta-analysis showing a significant association between atomoxetine treatment and headache in children with ADHD. frontiersin.org Other frequently reported AEs in children and adolescents include irritability, dizziness, and fatigue. frontiersin.org

Table 1: Incidence of Common Treatment-Emergent Adverse Events (TEAEs) in Adults (Pre-randomization Phase)

Adverse Event Incidence (%)
Nausea 27.4%
Headache 19% nih.gov
Xerostomia (Dry Mouth) 17% to 35% nih.gov
Decreased appetite 15% to 23% nih.gov
Insomnia 1% to 19% nih.gov
Abdominal pain 7% to 18% nih.gov
Hyperhidrosis (Excessive Sweating) 4% to 15% nih.gov
Vomiting 4% to 11% nih.gov

Source: Data compiled from multiple clinical trials. nih.govisciii.es

Long-Term Safety Assessments and Longitudinal Outcome Studies

Long-term studies have supported the continued safety and tolerability of atomoxetine. In a study extending over four years, adverse events primarily consisted of expected noradrenergic effects. nih.gov A 97-week interim analysis of an open-label study with 384 adult patients found that the safety profile remained consistent, with common AEs including increases in heart rate and blood pressure, and a slight decrease in weight. nih.govresearchgate.net

Weight changes are a notable long-term effect. In both children and adults, atomoxetine has been associated with initial weight loss. isciii.esclinpgx.org However, studies in children suggest that after an initial period, the rate of weight gain appears to normalize. clinpgx.org In a long-term adult study, body weight decreased after 24 weeks but seemed to plateau with continued treatment. isciii.es

Cardiovascular System Effects and Monitoring in Treated Patients

Atomoxetine treatment is associated with modest but statistically significant increases in blood pressure and heart rate. clearvuehealth.comnih.gov A review of clinical trial data showed mean increases of less than 5 mm Hg for blood pressure and less than 10 beats per minute for heart rate. www.gov.ukservice.gov.uk However, a subset of patients, approximately 6-12% of children and adults, experienced more clinically significant changes, defined as an increase of ≥15–20 mm Hg in blood pressure or ≥20 beats per minute in heart rate. www.gov.ukservice.gov.uk

These cardiovascular effects tend to appear early in treatment, plateau with continued use, and resolve upon discontinuation. clinpgx.orgclearvuehealth.com Despite these changes, serious cardiovascular events have not been commonly noted in trials using therapeutic doses. nih.gov Monitoring of blood pressure and heart rate is recommended during therapy, particularly after dose adjustments and at regular intervals (e.g., every 6 months). www.gov.uknih.gov Importantly, studies have found no significant effects on the QT interval. clinpgx.orgclearvuehealth.com

Table 2: Cardiovascular Monitoring Recommendations

Parameter Monitoring Frequency
Blood Pressure After every dose adjustment and at least every 6 months www.gov.uk

Source: Based on clinical safety recommendations. www.gov.uk

Hepatic and Other Systemic Adverse Event Profiles

Atomoxetine has been linked to rare instances of liver injury. nih.gov In clinical trials involving 7,961 patients, about 0.5% experienced mild elevations in serum aminotransferase levels. nih.govresearchgate.net Post-marketing, there have been reports of clinically apparent acute liver injury, typically occurring within 3 to 12 weeks of starting the medication and presenting with a hepatocellular pattern. nih.gov

While severe liver injury is rare, cases have been reported that progressed to liver failure, requiring a transplant or resulting in death. the-hospitalist.org Because of this risk, atomoxetine should be discontinued in patients who develop jaundice or show laboratory evidence of liver injury and should not be restarted. researchgate.netthe-hospitalist.org

Psychiatric and Behavioral Adverse Events: Suicidal Ideation and Aggression

Atomoxetine carries a boxed warning regarding an increased risk of suicidal ideation in children and adolescents. nih.gov Pooled analyses of short-term (6 to 18 weeks) placebo-controlled trials in pediatric patients revealed that the average risk of suicidal ideation was 0.4% in those receiving atomoxetine (5 out of 1,357 patients), compared to 0% in the placebo group (0 out of 851 patients). fda.gov One suicide attempt was reported among atomoxetine-treated patients. fda.gov These events typically occurred within the first month of treatment in children under 12 years old. fda.govnih.gov

Close monitoring for suicidality, clinical worsening, or unusual changes in behavior is crucial for patients starting atomoxetine therapy. fda.govmedsafe.govt.nz Additionally, the appearance or worsening of aggressive behavior or hostility should be monitored. In short-term pediatric trials, hostility-related adverse events were reported in 1.6% of atomoxetine patients compared to 1.1% of those on placebo. fda.gov

Table 3: Compound Names Mentioned

Compound Name
(+)-Tomoxetine hydrochloride
Atomoxetine
Fluoxetine
Bupropion
Paroxetine
Methylphenidate
Imipramine

Advanced Research Methodologies and Future Directions in Tomoxetine Hydrochloride Research

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

A deeper understanding of the molecular mechanisms of (+)-Tomoxetine hydrochloride is being pursued through the integration of multi-omics data. This approach combines data from various "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics, to create a more comprehensive picture of the drug's effects on biological systems. mdpi.com While research directly applying multi-omics to this compound is still emerging, the principles and methodologies are well-established in neuroscience and pharmacology for elucidating the complex interplay of biological molecules. mdpi.comnih.gov

The integration of transcriptomic and proteomic data can reveal how this compound influences gene expression and subsequent protein production, providing insights into the downstream effects of norepinephrine (B1679862) transporter inhibition. mdpi.com Metabolomics and lipidomics can further illuminate the metabolic pathways affected by the drug, potentially uncovering novel mechanisms of action beyond its primary target. nih.gov For instance, studies in related fields have shown how neuroinflammation can alter metabolic pathways involved in neurotransmission, a process that could be modulated by drugs like this compound. nih.gov By constructing comprehensive regulatory networks from these integrated datasets, researchers can identify key molecules and pathways that are central to the therapeutic and adverse effects of this compound. mdpi.com

Omics LevelPotential Insights for this compound Research
Genomics Identify genetic variations (e.g., in the norepinephrine transporter gene) that influence drug response.
Transcriptomics Analyze changes in gene expression in response to the drug to understand downstream signaling pathways.
Proteomics Quantify changes in protein levels and post-translational modifications to map the drug's impact on cellular machinery.
Metabolomics Profile changes in small molecule metabolites to understand the drug's effect on cellular metabolism and neurotransmitter pathways.
Lipidomics Investigate alterations in lipid profiles, which can affect synaptic membrane structure and function.

Biomarker Discovery and Validation for Personalized Treatment Approaches

The significant inter-individual variability in response to this compound has spurred research into the discovery and validation of biomarkers to guide personalized treatment. frontiersin.orgnih.gov The goal is to identify measurable indicators that can predict a patient's likelihood of responding positively to the medication, thereby optimizing therapeutic outcomes and minimizing exposure for non-responders. nih.gov

One promising area of biomarker research involves electrophysiology. A study investigating electrocortical activity in youth with ADHD found that responders to atomoxetine (B1665822) exhibited significantly lower auditory oddball N2 amplitudes at baseline compared to non-responders. nih.gov The N2 amplitude in the right frontocentral region was able to predict non-responders with a high degree of specificity, suggesting its potential as a predictive biomarker. nih.gov

Pharmacogenomics also plays a crucial role in personalizing this compound therapy. The metabolism of atomoxetine is primarily governed by the cytochrome P450 enzyme CYP2D6. nih.govcuanschutz.edu Genetic variations in the CYP2D6 gene can lead to different metabolizer phenotypes, including poor, intermediate, normal, and ultrarapid metabolizers. cuanschutz.edu Individuals who are poor metabolizers have higher exposure to the drug, which may be associated with a greater improvement in ADHD symptoms but also an increased risk of adverse effects. nih.gov Conversely, ultrarapid metabolizers may have a diminished response at standard doses. nih.gov Several studies suggest that dosing adjustments based on CYP2D6 genotype could lead to improved therapeutic outcomes. nih.gov

Biomarker CategorySpecific BiomarkerPotential Clinical Application
Electrophysiological Auditory Oddball N2 AmplitudePredict non-response to this compound in youth with ADHD. nih.gov
Pharmacogenomic CYP2D6 GenotypeGuide dosing to optimize efficacy and minimize adverse effects based on metabolizer status. cuanschutz.edunih.gov
Metabolic DHPG (3,4-dihydroxyphenylglycol)Potential to correlate with clinical response, though further research is needed. medpath.com

Development of Novel Formulations and Delivery Systems for Tomoxetine (B1242691) Enantiomers

Research and development efforts are also focused on creating novel formulations and delivery systems for tomoxetine enantiomers to improve patient adherence and provide more flexible administration options. While the standard formulation is an oral capsule, this may not be suitable for all patient populations, particularly children or individuals with difficulty swallowing. biospace.compsychiatrist.com

A significant development in this area is the creation of an oral liquid suspension of atomoxetine hydrochloride. biospace.com This formulation offers an important alternative for patients who have trouble with capsules and may simplify dose titration for healthcare providers. biospace.com The development of such alternative dosage forms is a key strategy for improving the usability of established medications. biospace.com

Beyond liquid formulations, the broader field of ADHD medication delivery has seen the advent of various innovative systems, including transdermal patches, orally disintegrating tablets, and chewable tablets. psychiatrist.compsychiatrictimes.com These technologies, while not all yet applied to this compound, represent potential future directions for its formulation. For instance, a transdermal patch could provide sustained drug release, potentially leading to more stable plasma concentrations throughout the day. The development of enantiomerically pure forms of tomoxetine is also a focus, with patents in place for processes to achieve high levels of purity for the (R)-(-) enantiomer, which is the active form in atomoxetine. google.com

Delivery SystemDescriptionPotential Advantages for this compound
Oral Liquid Suspension A liquid form of the medication.Easier administration for patients who cannot swallow capsules, simplified dose adjustments. biospace.com
Transdermal Patch A patch applied to the skin that delivers the drug over an extended period.Provides sustained drug release, potentially improving adherence and stabilizing plasma levels.
Orally Disintegrating Tablet A tablet that dissolves quickly in the mouth without the need for water.Beneficial for patients with swallowing difficulties.
Chewable Tablet A tablet that can be chewed before swallowing.Improves ease of administration, particularly for pediatric patients.

Exploration of New Therapeutic Targets and Polypharmacy Considerations

While this compound is primarily indicated for ADHD, ongoing research is exploring its potential utility for other conditions, suggesting that its mechanism of action may be relevant to a broader range of neuropsychiatric disorders. wikipedia.orgnih.gov This exploration of new therapeutic targets could expand the clinical applications of the drug.

Some research suggests that atomoxetine may be a helpful adjunct in treating major depression, particularly when co-occurring with ADHD. wikipedia.org There is also interest in its use for individuals with ADHD and comorbid bipolar disorder, although this is not yet well-established. wikipedia.org Additionally, some benefits have been observed in individuals with both ADHD and autism. wikipedia.orgnih.gov Off-label uses that have been investigated include the treatment of cognitive impairment and frontal lobe symptoms following traumatic brain injury, as well as neurogenic orthostatic hypotension. wikipedia.orgnih.gov

The use of this compound in patients with comorbid conditions necessitates careful consideration of polypharmacy. Studies have shown that a significant percentage of adults treated with atomoxetine for ADHD also have co-existing mental health conditions such as depression and insomnia and are often prescribed other psychotropic medications. youtube.com Understanding the potential drug-drug interactions and combined effects of these medications is crucial for safe and effective treatment. For example, the interaction between atomoxetine and other drugs metabolized by CYP2D6 is a key consideration. nih.gov

Potential New Therapeutic Target/UseRationale/Supporting Evidence
Major Depressive Disorder (adjunct) Initial research on tomoxetine was for depression; may alleviate depressive symptoms, especially with comorbid ADHD. nih.govwikipedia.org
Bipolar Disorder (with ADHD) Potential for use in this comorbid population, though more research is needed. wikipedia.org
Autism Spectrum Disorder (with ADHD) Some studies have shown benefits in this patient group. wikipedia.orgnih.gov
Cognitive Impairment (post-TBI) Used to treat ADHD-like symptoms such as attentional problems and fatigue after traumatic brain injury. wikipedia.org
Neurogenic Orthostatic Hypotension Investigated as a potential off-label treatment. nih.gov

常见问题

Q. Methodological Insight :

  • Binding Assays : Competitive binding studies using transfected cells expressing human NET, SERT, or DAT, with tritiated ligands (e.g., [³H]nisoxetine for NET).
  • Data Interpretation : Lower Ki values indicate higher affinity. The >200-fold selectivity for NET over DAT validates its classification as a non-stimulant ADHD therapeutic .

How do preclinical models assess the cognitive-enhancing effects of this compound in ADHD research?

Basic Research Question
Preclinical studies utilize rodent models to evaluate improvements in attention, impulse control, and working memory. For example, the 5-choice serial reaction time task (5-CSRTT) measures sustained attention, while the Morris water maze assesses spatial learning. This compound increases extracellular norepinephrine and dopamine in the prefrontal cortex (PFC) by ~3-fold, enhancing executive function in rodents .

Q. Methodological Insight :

  • Microdialysis : Measures neurotransmitter levels in the PFC post-administration (typical dose: 1–3 mg/kg i.p. in rats).
  • Behavioral Tests : Requires rigorous control of environmental variables (e.g., lighting, noise) to isolate pharmacological effects .

What experimental designs are used to investigate this compound’s impact on brown adipose tissue (BAT) metabolism?

Advanced Research Question
Studies employ ¹⁸F-FDG PET/CT imaging in Sprague-Dawley rats to quantify BAT activation. Key steps include:

  • Dosing : Intravenous administration (0.1–0.5 mg/kg) 30 minutes before ¹⁸F-FDG injection.
  • Pharmacological Blockade : Co-administration with β3-adrenergic antagonists (e.g., propranolol) to confirm norepinephrine-mediated BAT activation.
  • Tissue Validation : Autoradiography and histology of BAT and white adipose tissue (WAT) post-sacrifice .

Q. Data Interpretation :

  • Results : 0.1 mg/kg increased BAT ¹⁸F-FDG uptake by 15-fold, reversed by propranolol.
  • Implications : Highlights the compound’s peripheral adrenergic effects, which may complicate interpretation of CNS-specific outcomes .

How do discrepancies in dopaminergic effects of this compound arise across studies?

Advanced Research Question
While this compound is NET-selective, some studies report increased PFC dopamine (e.g., microdialysis in rats), whereas others show negligible DAT binding. Contradictions stem from:

  • Model Variability : Regional differences in transporter density (e.g., higher NET expression in PFC vs. striatum).
  • Indirect Mechanisms : NET inhibition elevates dopamine in regions with low DAT activity (e.g., PFC), via "spillover" from norepinephrine terminals .

Q. Methodological Resolution :

  • Simultaneous Monitoring : Use dual-probe microdialysis to measure norepinephrine and dopamine in parallel.
  • Genetic Models : NET-knockout rodents to isolate dopamine dynamics .

What are the methodological considerations for combining this compound with psychostimulants like methylphenidate?

Advanced Research Question
Clinical trials combining these agents in ADHD patients require:

  • Dose Titration : Start with low doses (e.g., 10 mg/day (+)-Tomoxetine + 5 mg methylphenidate) to mitigate synergistic cardiovascular effects (e.g., tachycardia).
  • Outcome Measures : Conners’ Parent Rating Scale for ADHD symptoms and adverse event monitoring (e.g., tic exacerbation).

Q. Evidence from Trials :

  • Efficacy : Combined therapy showed superior reduction in hyperactivity (P < 0.05) vs. monotherapy in a 2-month RCT.
  • Safety : Lower incidence of insomnia (12% vs. 25%) compared to methylphenidate alone .

How is the cognitive processing profile of this compound assessed in pediatric ADHD populations?

Advanced Research Question
The Das-Naglieri Cognitive Assessment System (DN:CAS) quantifies improvements in planning, attention, simultaneous/successive processing. Key metrics include:

  • Subtest Scores : Matching Numbers (attention), Planned Codes (planning).
  • Study Design : Double-blind, placebo-controlled trials with 8–12-week follow-up.

Q. Results :

  • Post-Treatment : Significant increases in 10/12 DN:CAS subtests (P < 0.05), most pronounced in simultaneous/successive processing.
  • Limitations : Requires age-normalized scoring and control for practice effects .

What analytical methods ensure the purity and stability of this compound in experimental formulations?

Advanced Research Question

  • HPLC Validation : Use C18 columns with UV detection (λ = 254 nm) and mobile phases of acetonitrile:phosphate buffer (pH 3.0).
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) to assess hydrolytic susceptibility (e.g., HCl-mediated breakdown).

Q. Regulatory Compliance :

  • Reference Standards : Cross-validate against USP/EP pharmacopeial monographs for ANDA submissions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(+)-Tomoxetine hydrochloride
Reactant of Route 2
Reactant of Route 2
(+)-Tomoxetine hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。